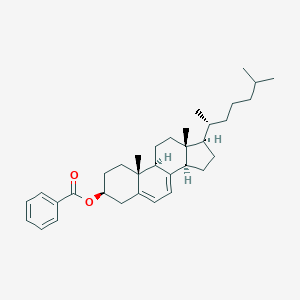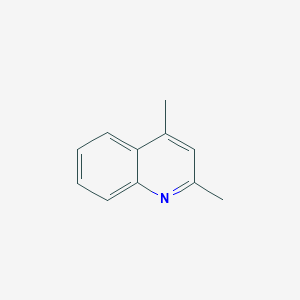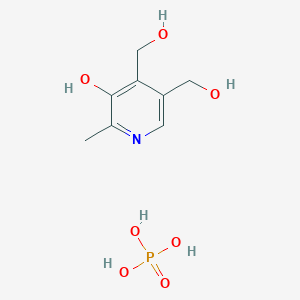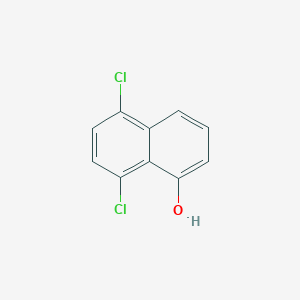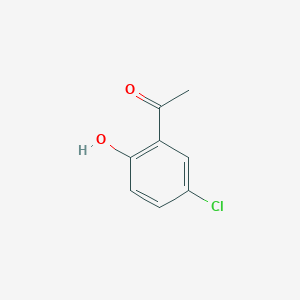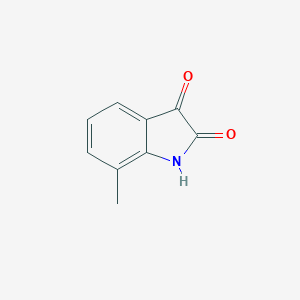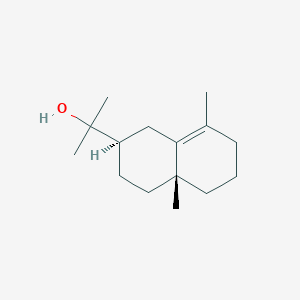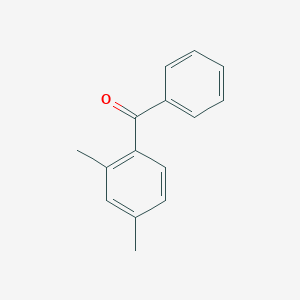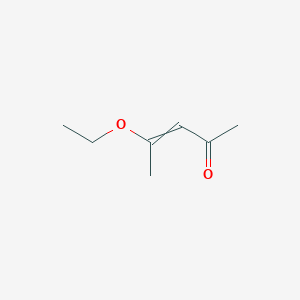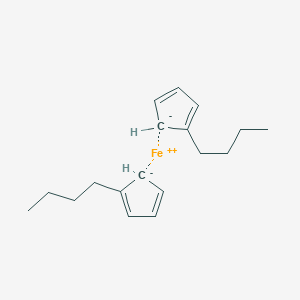
1,1'-Dibutylferrocene
Descripción general
Descripción
1,1’-Dibutylferrocene is a chemical compound with the molecular formula C18H26Fe . It is also known by other names such as Ferrocene, 1,1’-dibutyl- .
Synthesis Analysis
The synthesis of 1,1’-Dibutylferrocene involves several steps. The method of synthesis includes the use of freshly distilled cyclopentadiene and ferrocene . The reaction mixture is stirred and then the dark slurry is poured into a beaker containing crushed ice and hydrochloric acid . The precipitate is then filtered, washed with water, and the crude orange ferrocene is collected and dried in the air .Molecular Structure Analysis
The molecular structure of 1,1’-Dibutylferrocene is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/2C9H13.Fe/c21-2-3-6-9-7-4-5-8-9;/h24-5,7-8H,2-3,6H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Liganding Properties
1,1'-Dibutylferrocene and its derivatives have been studied for their synthesis and liganding properties. For instance, the synthesis of Co(II), Cu(II), Ni(II), and Zn(II) chelates of ferrocenyl -1-thiadiazolo-1'-tetrazole, -1-thiadiazolo-1'-triazole, and -1-tetrazolo-1'-triazole has been investigated. These compounds have shown moderate antibacterial activity against various bacterial strains (Chohan, Scozzafava, & Supuran, 2002).
Chemistry and Reactivity
Studies on the reactions of alkynylferrocenes with tetracyanoethylene have revealed insights into the chemistry and reactivity of these compounds. For instance, alkynylferrocenes react to form 2-ferrocenyl-1,1,4,4-tetracyanobutadienes, showcasing a unique reactivity pattern (Krauße et al., 2015).
Optoelectronic and Nonlinear Optical Properties
The redox-active complexes of 1,1'-dibutylferrocene have been explored for their optoelectronic and nonlinear optical properties. These complexes, with high thermal and chemical stabilities, demonstrate significant donor–acceptor interaction, making them suitable for use in optical devices (Wang et al., 2014).
Molecular Structures and Conformational Properties
The molecular structures and conformational properties of substituted ferrocenes, including 1,1'-dibutylferrocene, have been examined through methods like X-ray crystallography and electron diffraction. These studies provide valuable insights into the structural dynamics of such compounds (Morrison et al., 2001).
Antibacterial and Antifungal Properties
1,1'-Dibutylferrocene derivatives have been studied for their antibacterial and antifungal properties. Compounds like bis-(1,1'-disubstituted ferrocenyl)thiocarbohydrazone and bis-(1,1'-disubstituted ferrocenyl)carbohydrazone show good affinity as antibacterial and antifungal agents (Chohan, Khan, & Supuran, 2004).
Corrosion Inhibition
Ferrocene derivatives, including 1,1'-dibutylferrocene, have been applied in the field of corrosion inhibition. Studies indicate their efficacy in inhibiting mild steel corrosion under certain conditions, highlighting their potential industrial applications (Morad & Sarhan, 2008).
Propiedades
IUPAC Name |
1-butylcyclopenta-1,3-diene;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.Fe/c2*1-2-3-6-9-7-4-5-8-9;/h2*4-5,7-8H,2-3,6H2,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUFINOZWSTZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C[CH-]1.CCCCC1=CC=C[CH-]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Dibutylferrocene | |
CAS RN |
1274-08-4 | |
| Record name | 1,1′-Dibutylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1274-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutylferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001274084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-dibutylferrocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



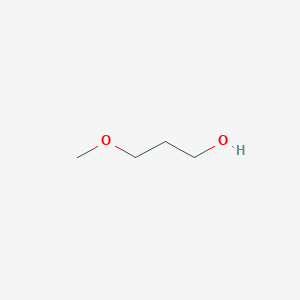
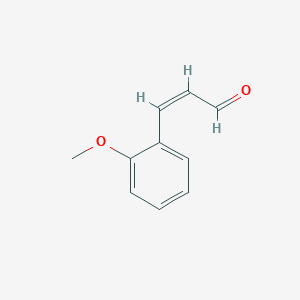
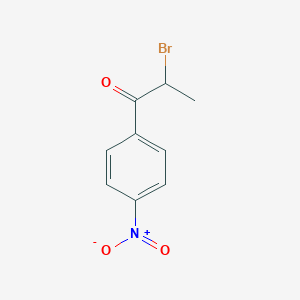
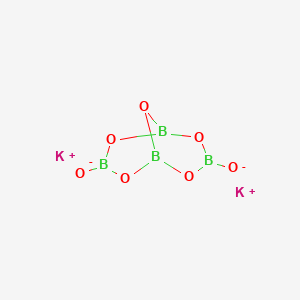
![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
